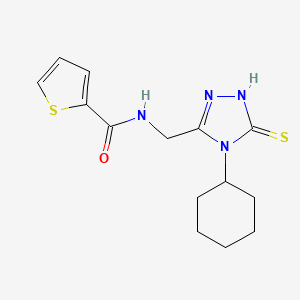
Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the third position, an ethyl ester group at the fourth position, and a propan-2-yl group at the first position of the pyrazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
The synthesis of Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-1-propan-2-ylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of ethyl bromoacetate and 1-propan-2-ylpyrazole in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions in a solvent like acetonitrile .
化学反応の分析
Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine in the presence of a base like sodium hydride can yield the corresponding amino derivative.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
科学的研究の応用
Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators. It is also employed in the design of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a drug candidate in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and selectivity. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways involved vary depending on the target and the biological context .
類似化合物との比較
Ethyl 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 3-bromo-1-methylpyrazole-4-carboxylate: Similar structure but with a methyl group instead of a propan-2-yl group. It may have different reactivity and biological activity.
Ethyl 3-chloro-1-propan-2-ylpyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different chemical and biological properties.
Ethyl 3-bromo-1-phenylpyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a propan-2-yl group.
特性
IUPAC Name |
ethyl 3-bromo-1-propan-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-5-12(6(2)3)11-8(7)10/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPXUUMJXCIMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride](/img/structure/B2909292.png)
![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909294.png)

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2909296.png)


![3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2909300.png)

![(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2909302.png)


![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)

![8-[3-(4-Fluorophenoxy)benzoyl]-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2909312.png)
